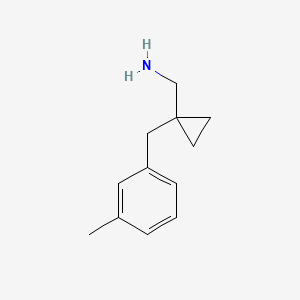

(1-(3-Methylbenzyl)cyclopropyl)methanamine

Description

(1-(3-Methylbenzyl)cyclopropyl)methanamine is a cyclopropane-containing amine derivative featuring a 3-methylbenzyl substituent attached to a cyclopropylmethanamine core. This compound is of interest in medicinal chemistry due to the cyclopropane ring's conformational rigidity, which can enhance binding selectivity to biological targets. The 3-methylbenzyl group may influence lipophilicity and metabolic stability compared to halogenated or methoxylated analogs.

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

[1-[(3-methylphenyl)methyl]cyclopropyl]methanamine |

InChI |

InChI=1S/C12H17N/c1-10-3-2-4-11(7-10)8-12(9-13)5-6-12/h2-4,7H,5-6,8-9,13H2,1H3 |

InChI Key |

PNEYHMLACGTMOK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CC2(CC2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-Methylbenzyl)cyclopropyl)methanamine typically involves the following steps:

Formation of Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

Attachment of Methanamine Group: The methanamine group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the cyclopropyl ring is replaced by an amine group.

Substitution with 3-Methylbenzyl Group: The final step involves the substitution of the methanamine group with a 3-methylbenzyl group through a reductive amination reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes, where the above synthetic routes are optimized for large-scale production. This includes the use of high-pressure reactors, continuous flow systems, and automated synthesis equipment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-(3-Methylbenzyl)cyclopropyl)methanamine: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrocarbons.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or hydrocarbons. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

(1-(3-Methylbenzyl)cyclopropyl)methanamine: has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(3-Methylbenzyl)cyclopropyl)methanamine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Chlorine (e.g., (+)-27): Enhances lipophilicity and may improve blood-brain barrier penetration but increases toxicity risks . Heterocyclic N-Substituents (e.g., quinolin-8-ylmethyl in 39): Improve target engagement via π-π stacking or hydrophobic interactions .

Synthetic Efficiency :

Physicochemical and Pharmacological Properties

- Lipophilicity (logP): The 3-methylbenzyl group in the target compound likely confers moderate lipophilicity, intermediate between fluorine (polar) and chlorine (nonpolar) analogs. Methoxy-substituted analogs (e.g., (+)-20) may exhibit higher solubility due to oxygen's polarity .

- Biological Activity: Serotonin Receptor Modulators (): N-substituents like indole or quinoline (compounds 38, 39) enhance 5-HT2C binding, suggesting the target compound's 3-methylbenzyl group may offer weaker receptor affinity . ALK Inhibitors (): Difluorophenyl and trifluoromethyl groups in compound 12 improve kinase selectivity, highlighting the role of electronegative substituents in target binding .

Safety Profile :

Stereochemical Considerations

- Optical Activity : Stereoisomers like (+)-40 exhibit distinct optical rotations ([α]D²⁰ +10.0° in D₂O), underscoring the importance of cyclopropane ring stereochemistry in biological activity .

- The target compound's stereochemistry is unspecified in the evidence, but enantiopure synthesis (e.g., using chiral catalysts) could enhance its pharmacological profile.

Biological Activity

(1-(3-Methylbenzyl)cyclopropyl)methanamine, a cyclopropyl derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a cyclopropyl ring attached to a 3-methylbenzyl group. Its molecular formula is C11H15N, indicating it contains 11 carbon atoms, 15 hydrogen atoms, and one nitrogen atom. The unique cyclopropyl moiety contributes to its steric properties and potential interactions with biological targets.

The mechanism of action of this compound involves interactions with specific molecular targets such as receptors and enzymes. The cyclopropyl group introduces steric hindrance, which can enhance binding affinity and specificity towards certain targets. This compound may influence neurotransmitter systems, particularly through interactions with dopamine, serotonin, and norepinephrine transporters, potentially modulating their signaling pathways.

Neuropharmacological Effects

Research indicates that this compound acts as a releasing agent at neurotransmitter transporters. This activity suggests its potential use in treating mood disorders and other neurological conditions due to its ability to elevate neurotransmitter levels.

Anticancer Properties

In vitro studies have shown that derivatives of cyclopropane compounds exhibit promising anticancer activity. For instance, aminated cyclopropylmethyl phosphonates demonstrated significant inhibition of pancreatic cancer cell proliferation at low micromolar concentrations. These findings suggest that modifications to the cyclopropyl framework can enhance anticancer efficacy .

Case Studies

- Neurotransmitter Interaction : A study evaluated the effects of this compound on neurotransmitter release. It was found that the compound significantly increased dopamine levels in vitro, indicating its potential as a neuropharmacological agent.

- Anticancer Activity : Another investigation focused on the anticancer properties of cyclopropane derivatives. The study revealed that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines, highlighting their therapeutic potential in oncology .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.